4-(Chloromethanesulfonyl)-2-nitrophenol is an organic compound characterized by the presence of a chloromethanesulfonyl group and a nitrophenol moiety. Its molecular formula is and it has a molecular weight of approximately 187.58 g/mol. This compound appears as a yellow crystalline solid and is known for its applications in various chemical processes, particularly in organic synthesis and as an intermediate in the production of other chemical substances .
These reactions make it a versatile compound in synthetic organic chemistry.
The synthesis of 4-(Chloromethanesulfonyl)-2-nitrophenol typically involves the following steps:
These methods highlight the compound's accessibility for research and industrial applications.
4-(Chloromethanesulfonyl)-2-nitrophenol has several applications, primarily in:
Interaction studies involving 4-(Chloromethanesulfonyl)-2-nitrophenol have focused on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies help elucidate its potential effects on biological systems, including:
Such studies are crucial for understanding both its utility in research and its safety profile.
Several compounds share structural similarities with 4-(Chloromethanesulfonyl)-2-nitrophenol, including:
What distinguishes 4-(Chloromethanesulfonyl)-2-nitrophenol from these similar compounds is its specific combination of the chloromethanesulfonyl group with the nitrophenolic structure. This unique functionalization allows for distinct reactivity patterns not present in simpler nitrophenols, potentially leading to novel applications in organic synthesis and biological research.
The systematic exploration of nitrophenol derivatives began in the late 19th century with Victor Meyer’s foundational work on nitroalkanes. Early methodologies focused on nitrating phenol under controlled conditions to achieve positional selectivity, laying the groundwork for derivatives like 2-nitrophenol and 4-nitrophenol. The introduction of sulfonyl groups to aromatic systems emerged later, driven by the demand for electron-withdrawing substituents capable of directing electrophilic substitution and stabilizing reactive intermediates.
The synthesis of 4-(chloromethanesulfonyl)-2-nitrophenol builds upon these historical advances. Modern protocols typically involve sequential nitration and sulfonation steps:
This sequential functionalization highlights the compound’s synthetic accessibility despite its structural complexity.
The chloromethanesulfonyl group distinguishes this compound from simpler nitrophenols. Sulfonyl groups gained prominence in the mid-20th century for their ability to:
Comparative analysis with related compounds illustrates these advantages:
The sulfonyl group’s versatility enables 4-(chloromethanesulfonyl)-2-nitrophenol to participate in reactions inaccessible to its chloro or methyl counterparts.
The synthesis of 4-(Chloromethanesulfonyl)-2-nitrophenol represents a significant challenge in organosulfur chemistry, requiring sophisticated methodologies that can effectively introduce both nitro and chloromethanesulfonyl functionalities onto aromatic substrates . This compound, characterized by its molecular formula and molecular weight of approximately 187.58 grams per mole, appears as a yellow crystalline solid and serves as an important intermediate in various chemical processes . The development of efficient synthetic routes has evolved from traditional electrophilic aromatic substitution strategies to modern click chemistry approaches and solid-phase combinatorial techniques [2] [3] [4].
Traditional approaches to synthesizing nitrophenol derivatives with sulfonyl functionalities have relied heavily on established electrophilic aromatic substitution mechanisms [5] [6]. These methodologies typically involve the sequential introduction of functional groups through carefully controlled reaction conditions, with particular attention to regioselectivity and yield optimization [7] [8].
The preparation of nitrophenol precursors commonly employs nitration reactions using concentrated nitric acid and sulfuric acid systems [7]. The nitration of 4-chlorophenol, for example, proceeds under controlled temperature conditions at 45 degrees Celsius for 45 minutes, yielding 4-chloro-2-nitrophenol in 82 percent yield [7]. This process involves the formation of the nitronium ion as the active electrophile, which attacks the aromatic ring in a regioselective manner [6].
The coupling of chloromethanesulfonyl chloride with nitrophenol derivatives represents a critical step in the synthesis of 4-(Chloromethanesulfonyl)-2-nitrophenol [9]. This reaction proceeds through a nucleophilic substitution mechanism where the phenolic oxygen acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride [10] [9].
The reaction mechanism involves several key steps that have been elucidated through mechanistic studies [10]. Initially, the chloromethanesulfonyl chloride reagent forms a reactive intermediate upon interaction with the phenolic substrate [9]. The process typically requires the presence of a suitable base to neutralize the hydrogen chloride generated during the reaction and to activate the phenolic nucleophile [8] [9].
Temperature control is crucial for successful coupling, with optimal conditions typically maintained between 0 and 20 degrees Celsius to prevent decomposition of sensitive intermediates [9]. The reaction is often conducted in the presence of pyridine or similar nucleophilic bases, which serve dual roles as both solvent and activating agent [8] [9]. Under these optimized conditions, yields of 88 percent have been achieved for the formation of chloromethanesulfonyl derivatives [9].
The selectivity of this coupling reaction is influenced by electronic effects within the aromatic system [11]. Electron-withdrawing groups such as nitro functionalities enhance the electrophilic character of the sulfonyl chloride, facilitating the coupling process [6] [11]. Computational studies have revealed that the energy barrier for this nucleophilic aromatic substitution ranges from 20.8 to 38.6 kilocalories per mole, depending on the specific substitution pattern and reaction conditions [11].
The choice of solvent system plays a fundamental role in determining the efficiency and selectivity of sulfonylation reactions [12] [13]. Extensive research has demonstrated that solvent nucleophilicity significantly influences reaction outcomes, with more nucleophilic solvents showing linear correlations with transition state energies [12].
Dichloromethane has emerged as a preferred solvent for many sulfonylation reactions, particularly those involving N-chlorosuccinimide as a chlorinating agent [10]. In this system, the mechanism involves hydrogen chloride-catalyzed release of molecular chlorine, which acts as the dominant chlorinating reagent throughout the reaction network [10]. The reaction proceeds through a complex pathway where initial slow formation of sulfenyl chloride intermediates leads to rapid subsequent transformations [10].
N,N-Dimethylformamide represents another important solvent system, particularly for silicon-free sulfur fluoride exchange reactions [14]. This solvent provides excellent solubility for sulfonimidoyl fluoride substrates and enables high conversion rates under mild conditions [14]. The use of caesium carbonate as a base in this solvent system has proven particularly effective for achieving stereospecific products without racemization [14].
N,N-Dimethylpropyleneurea has shown exceptional performance in denitrative sulfonylation reactions of nitroarenes [2]. When combined with sodium sulfinates and caesium carbonate, this solvent system enables the conversion of electron-deficient nitroarenes to aryl sulfones in yields up to 83 percent [2]. The reaction proceeds under operationally simple, transition-metal-free conditions at temperatures ranging from room temperature to 120 degrees Celsius [2].
Dimethyl sulfoxide has proven valuable for nitro-sulfinate reductive coupling reactions [15]. In this system, the combination of sodium bisulfite and iron(II) chloride enables quantitative conversion of nitroarenes to sulfonamides through a proposed mechanism involving nitroso monomer intermediates [15]. The reaction proceeds at 60 degrees Celsius and demonstrates broad substrate scope [15].
The following table summarizes key solvent systems and their optimization parameters:
Solvent System | Catalyst/Additive | Application | Temperature (°C) | Key Advantages |
---|---|---|---|---|
Dichloromethane | N-Chlorosuccinimide | Thiol chlorination, sulfenyl chloride formation | Room temperature | Hydrogen chloride-catalyzed chlorine release mechanism |
N,N-Dimethylformamide | Caesium carbonate | Silicon-free sulfur fluoride exchange reactions | 120 | High yields, broad substrate scope |
N,N-Dimethylpropyleneurea | Sodium sulfinates/Caesium carbonate | Denitrative sulfonylation of nitroarenes | Room temperature to 120 | Up to 83% yield, metal-free conditions |
Acetonitrile/Water | Diisopropylethylamine | Solid-phase sulfonylation reactions | 0-5 | Excellent crude purity, automated synthesis |
Dimethyl sulfoxide | Sodium bisulfite/Iron(II) chloride | Nitro-sulfinate reductive coupling | 60 | Quantitative conversion possible |
Catalytic optimization has focused on developing systems that minimize catalyst loading while maximizing efficiency [16]. Iridium-based catalysts, particularly those employing cyclopentadienyl ligands, have demonstrated exceptional activity for N-alkylation of sulfonamides with catalyst loadings as low as 0.050 to 1.5 mole percent [16]. These systems operate through hydrogen transfer mechanisms and achieve excellent yields across diverse substrate ranges [16].
Recent advances in synthetic methodology have introduced revolutionary approaches to sulfur-containing aromatic synthesis, moving beyond traditional electrophilic aromatic substitution to embrace click chemistry principles and solid-phase techniques [3] [17] [18]. These novel methodologies offer significant advantages in terms of efficiency, selectivity, and environmental compatibility [19] [20].
Sulfur fluoride exchange click chemistry has emerged as a transformative methodology for the selective, rapid, and modular synthesis of functional molecules containing sulfur-oxygen linkages [3] [17]. This approach represents a significant advancement over traditional sulfonylation methods by offering near-perfect reaction outcomes under mild conditions [3].
The development of accelerated sulfur fluoride exchange click chemistry has addressed previous limitations related to high catalyst loadings and prolonged reaction times [3]. The implementation of 2-tert-butyl-1,1,3,3-tetramethylguanidine as a superior catalyst, used in synergy with hexamethyldisilazane additive, enables stable sulfur-oxygen bond formation in a single step, often within minutes [3]. This powerful combination allows for catalyst loadings as low as 1.0 mole percent while maintaining high efficiency and scalability [3].
Silicon-free sulfur fluoride exchange reactions have been developed to eliminate the requirement for aryl silyl-ether substrates [14]. These reactions utilize sodium phenolate nucleophiles and demonstrate stereospecific product formation without racemization [14]. The mechanism proceeds via an SN2 or addition-elimination pathway, as evidenced by the retention of stereochemical integrity even for challenging substrates requiring overnight reaction times [14].
Intramolecular chalcogen bonding activated sulfur fluoride exchange represents a pioneering advancement in this field [17]. This approach employs alkyl sulfonyl fluorides with gamma-sulfur as the activating group, demonstrating enhanced reactivity compared to sulfuryl fluoride [17]. The chalcogen bonding-activated alkyl sulfonyl fluorides react smoothly with phenols, alcohols, and amines, achieving excellent yields across all 75 tested substrates [17].
The substrate scope of silicon-free sulfur fluoride exchange chemistry extends to diverse molecular architectures [14]. Sulfonimidoyl fluorides serve as effective electrophilic partners, reacting with various nucleophilic species under mild conditions [14]. The reaction demonstrates broad functional group tolerance and high chemoselectivity, making it particularly valuable for late-stage functionalization applications [14].
Flow chemistry platforms have been developed to address safety concerns associated with sulfur fluoride exchange chemistry [18]. These modular systems generate sulfuryl fluoride in a controlled and dosed manner from sulfuryl chloride and potassium fluoride, followed by immediate reaction with target substrates [18]. This approach eliminates safety concerns related to toxic sulfuryl fluoride while maintaining high efficiency and scalability [18].
Solid-phase combinatorial synthesis has revolutionized the preparation of sulfonyl-containing compounds by enabling automated, high-throughput synthesis with excellent crude purity [4] [21] [22]. These techniques leverage polymer-supported chemistry to facilitate purification and enable parallel synthesis approaches [23] [24].
The synthesis of anagrelide sulfonyl analogues exemplifies the power of solid-phase methodology [4]. This approach utilizes Fmoc-alpha-amino acids and 2-nitrobenzenesulfonyl chlorides as key building blocks on Wang resin [4]. The process involves immobilization of Fmoc-alpha-amino acids followed by transformation to corresponding 2-nitrobenzenesulfonamides in two steps [4]. Subsequent reduction of the nitro group enables synthesis of Fmoc-thioureas, followed by cyclization using diisopropylcarbodiimide [4].
The cyclative cleavage strategy represents a particularly elegant aspect of solid-phase sulfonyl synthesis [4]. Following removal of the Fmoc protecting group, spontaneous cyclative cleavage occurs, yielding target products in excellent crude purity [4]. This approach eliminates the need for extensive purification procedures typically required in solution-phase synthesis [4].
Optimization of solid-phase sulfonylation has identified 4-dimethylaminopyridine as a superior nucleophilic base compared to commonly used collidine [21]. Density functional theory calculations demonstrate that the energy barrier of the 4-dimethylaminopyridine intermediate is significantly lower than that of collidine, explaining the enhanced efficiency [21]. This optimization has proven essential for successful N-methylation of challenging primary amine motifs that fail under standard conditions [21].
Sulfur fluoride exchange chemistry has been successfully adapted to solid-phase synthesis platforms [25]. The formation of aryl fluorosulfates on solid support enables subsequent functionalization through nucleophilic substitution reactions [25]. This approach has been applied to the synthesis of compounds that covalently stabilize transthyretin while providing fluorescent conjugates [25].
Polymer-supported synthesis of sulfonamide libraries has been demonstrated using solid-phase extraction tubes with polymer-supported 1-hydroxybenzotriazole scaffolds [23]. This methodology enables facile synthesis and characterization of diverse sulfonamide structures through high-performance liquid chromatography analysis [23]. The approach combines the advantages of solid-phase synthesis with convenient analytical monitoring [23].
The following table summarizes key solid-phase techniques and their characteristics:
Method | Key Features | Substrate Scope | Advantages |
---|---|---|---|
Silicon-free sulfur fluoride exchange | Sodium phenolate nucleophiles, no racemization | Sulfonimidoyl fluorides with phenols | Stereospecific, SN2 mechanism |
Accelerated sulfur fluoride exchange with 2-tert-butyl-1,1,3,3-tetramethylguanidine catalyst | 2-tert-butyl-1,1,3,3-tetramethylguanidine/hexamethyldisilazane catalyst system, 1.0 mole percent loading | Aryl and alkyl alcohols with sulfur fluoride exchange-active hubs | Low catalyst loading, scalable, safe |
Chalcogen bonding activated sulfur fluoride exchange | Gamma-sulfur activating group, enhanced reactivity versus sulfuryl fluoride | Phenols, alcohols, and amines | Excellent yields across 75 substrates tested |
Solid-phase combinatorial synthesis | Wang resin, Fmoc-amino acids, cyclative cleavage | Amino acid derivatives and sulfonyl chlorides | Excellent crude purity, automated synthesis |
Flow chemistry sulfur fluoride exchange platform | Microfluidic technology, sulfuryl fluoride generation in situ | Small molecules, peptides, proteins | Safe sulfuryl fluoride handling, easily scalable |
The unique structural characteristics of 4-(Chloromethanesulfonyl)-2-nitrophenol make it a valuable component in advanced polymer systems. This compound combines the reactive chloromethanesulfonyl group with the electron-withdrawing nitro substituent on a phenolic backbone, creating opportunities for sophisticated material architectures .
Nitrophenol-functionalized solid supports represent a crucial advancement in polymer chemistry, where the incorporation of nitrophenol moieties provides enhanced reactivity and selectivity. The 4-(Chloromethanesulfonyl)-2-nitrophenol structure offers distinct advantages in solid support functionalization through its dual reactive sites [2]. The chloromethanesulfonyl group enables nucleophilic attachment to polymer backbones, while the nitrophenol moiety provides additional coordination sites and electronic properties [3].
Research has demonstrated that nitrophenol-functionalized supports exhibit superior adsorption characteristics compared to non-functionalized alternatives. The electron-withdrawing nature of the nitro group enhances the acidity of the phenolic hydroxyl group, creating stronger hydrogen bonding interactions with target molecules [4]. In polymer matrices, the incorporation of 4-(Chloromethanesulfonyl)-2-nitrophenol units creates binding sites that can selectively interact with various analytes through multiple mechanisms including hydrogen bonding, π-π stacking, and electrostatic interactions [5].
The functionalization process typically involves the reaction of the chloromethanesulfonyl group with nucleophilic sites on the polymer backbone. This reaction proceeds via nucleophilic substitution, where the chlorine atom is displaced by nucleophiles such as amines or hydroxyl groups present in the polymer structure [6]. The resulting covalent attachment ensures stable incorporation of the nitrophenol functionality into the solid support matrix.
Studies on hyper-crosslinked polymers have shown that nitrophenol functionalization can significantly improve the material properties. The presence of nitrophenol groups enhances the porosity and surface area of the polymers, leading to improved gas separation performance [7]. The nitro groups contribute to increased isosteric heat of adsorption, which enhances the selectivity for carbon dioxide over nitrogen and methane [7].
4-(Chloromethanesulfonyl)-2-nitrophenol serves as an effective cross-linking agent in specialty polymer synthesis, offering unique advantages over conventional crosslinkers. The chloromethanesulfonyl group provides reactive sites for cross-linking reactions, while the nitrophenol moiety contributes to the thermal and chemical stability of the resulting polymer network [8] [9].
The cross-linking mechanism involves nucleophilic substitution at the chloromethyl position, where nucleophilic groups from polymer chains attack the carbon atom bonded to chlorine. This reaction can occur at elevated temperatures, typically in the range of 80-120°C, making it suitable for thermally activated cross-linking processes [10]. The aromatic nature of the nitrophenol structure provides thermal stability to the cross-linked network, preventing degradation at processing temperatures.
Compared to other cross-linking agents, 4-(Chloromethanesulfonyl)-2-nitrophenol offers several advantages. Unlike organic peroxide crosslinkers that require high temperatures (140-180°C) and generate potentially hazardous decomposition products, this compound operates at moderate temperatures and provides controlled reactivity [9]. The nitrophenol structure also imparts UV stability to the polymer network, making it suitable for applications requiring photochemical resistance.
The cross-linking density can be controlled by adjusting the concentration of 4-(Chloromethanesulfonyl)-2-nitrophenol and reaction conditions. Higher concentrations lead to increased cross-linking density, resulting in enhanced mechanical properties but potentially reduced flexibility [11]. The optimal cross-linking conditions depend on the specific polymer system and desired end-use properties.
Research has shown that polymers cross-linked with nitrophenol-based agents exhibit improved thermal stability, chemical resistance, and mechanical properties compared to non-cross-linked systems [12]. The nitro group contributes to increased glass transition temperature and thermal decomposition temperature, making these materials suitable for high-temperature applications.
The electrochemical properties of 4-(Chloromethanesulfonyl)-2-nitrophenol make it particularly valuable in sensor development applications. The nitrophenol moiety exhibits well-defined redox behavior, while the chloromethanesulfonyl group provides opportunities for surface modification and immobilization strategies [13] [14].
Microbial fuel cell (MFC) technology represents an innovative approach to toxicity detection, where 4-(Chloromethanesulfonyl)-2-nitrophenol can serve as both a model toxicant and a functional component in sensor development [15]. The compound's electrochemical activity makes it suitable for use in MFC-based biosensors that detect biotoxicity through changes in microbial metabolic activity.
The nitrophenol structure of 4-(Chloromethanesulfonyl)-2-nitrophenol allows it to participate in redox reactions within the MFC environment. When introduced to microbial biofilms, the compound can undergo reduction reactions that are coupled to microbial metabolism, providing a measurable electrochemical signal [15]. The chloromethanesulfonyl group may also interact with microbial cell components, potentially affecting biofilm formation and electrochemical activity.
Recent research has demonstrated that MFC-based biosensors can achieve selective detection of specific toxicants through biofilm adaptation strategies. By exposing microbial biofilms to 4-(Chloromethanesulfonyl)-2-nitrophenol during cultivation, researchers can develop toxicant-resistant biofilms that show distinctive electrochemical responses when exposed to the target compound [15]. This approach enables the development of selective MFC biosensors that can distinguish between different types of toxicants.
The performance of MFC-based toxicity detection systems depends on several factors including biofilm composition, electrode materials, and operating conditions. Studies have shown that carbon felt electrodes provide optimal performance for biofilm attachment and electron transfer [15]. The incorporation of 4-(Chloromethanesulfonyl)-2-nitrophenol-adapted biofilms can enhance the sensitivity and selectivity of these systems for environmental monitoring applications.
4-(Chloromethanesulfonyl)-2-nitrophenol can function as a redox-active component in various biosensing platforms, contributing to signal transduction and amplification mechanisms [16] [17]. The nitrophenol moiety exhibits reversible redox behavior, making it suitable for use in electrochemical biosensors that rely on redox cycling for signal enhancement [18].
The redox properties of nitrophenol compounds have been extensively studied in electrochemical sensor applications. The nitro group can undergo reduction to form the corresponding amino compound, while the phenolic hydroxyl group can participate in oxidation reactions [13] [19]. This dual redox activity provides multiple pathways for electrochemical signal generation and amplification.
In biosensing applications, 4-(Chloromethanesulfonyl)-2-nitrophenol can be incorporated into sensor platforms through various immobilization strategies. The chloromethanesulfonyl group enables covalent attachment to electrode surfaces or polymer matrices, ensuring stable incorporation of the redox-active component [20]. The resulting biosensors exhibit enhanced sensitivity and stability compared to systems using non-covalently attached redox mediators.
Research has shown that redox-active components based on nitrophenol structures can provide excellent stability in complex biological matrices [16]. Unlike some redox reporters that suffer from degradation or interference in serum and other biological fluids, nitrophenol-based components maintain their electrochemical activity over extended periods [17]. This stability is crucial for practical biosensor applications where long-term performance is required.
The integration of 4-(Chloromethanesulfonyl)-2-nitrophenol into biosensing platforms can be achieved through various approaches including surface modification, polymer encapsulation, and layer-by-layer assembly [21]. Each approach offers specific advantages in terms of sensor performance, stability, and manufacturing considerations. The choice of integration method depends on the specific biosensor design and target application.
Modern biosensing platforms incorporating nitrophenol-based redox components have achieved remarkable detection limits and linear ranges [19] [22]. These sensors can detect target analytes at nanomolar to micromolar concentrations, making them suitable for clinical diagnostics, environmental monitoring, and food safety applications [21]. The combination of high sensitivity, selectivity, and stability makes 4-(Chloromethanesulfonyl)-2-nitrophenol-based biosensors attractive for commercial development.